

Application Notes and Protocols: "2-Penten-1-ol, 4-methyl-" in Asymmetric Catalysis

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Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

Cat. No.: B15075314

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A comprehensive search of available scientific literature and chemical databases has revealed limited specific information on the application of "2-Penten-1-ol, 4-methyl-" as a chiral building block in asymmetric catalysis. While the principles of asymmetric catalysis are well-established and various chiral alcohols are employed as key starting materials, detailed protocols, quantitative data, and specific examples for the enantiomers of 4-methyl-2-penten-1-ol are not readily found in published research.

The search for applications of this specific chiral building block did not yield established protocols for key asymmetric transformations such as epoxidation, cyclopropanation, or hydrogenation where it acts as the primary chiral directing group or starting material for the synthesis of more complex chiral ligands. General methodologies in asymmetric synthesis, such as the Sharpless Asymmetric Epoxidation, are widely documented for a range of allylic alcohols.[1][2][3][4][5] However, specific data regarding the reactivity, enantioselectivity, and yield for the epoxidation of 4-methyl-2-penten-1-ol within this reaction framework are not available.

Similarly, searches for its use in the synthesis of pharmaceutical intermediates or other complex chiral molecules did not provide concrete examples or detailed experimental procedures. While the synthesis of various chiral compounds, including active pharmaceutical ingredients, often relies on the use of chiral pools or asymmetric synthesis strategies, the role of "2-Penten-1-ol, 4-methyl-" in these pathways is not documented.[6][7]

It is possible that this specific chiral alcohol is not a commonly employed building block in asymmetric catalysis, or its applications are documented in less accessible sources.

Researchers interested in utilizing (R)- or (S)-4-methyl-2-penten-1-ol would likely need to undertake exploratory studies to determine its efficacy in various asymmetric reactions. This would involve screening different catalytic systems, optimizing reaction conditions, and developing analytical methods to determine enantiomeric excess and yield.

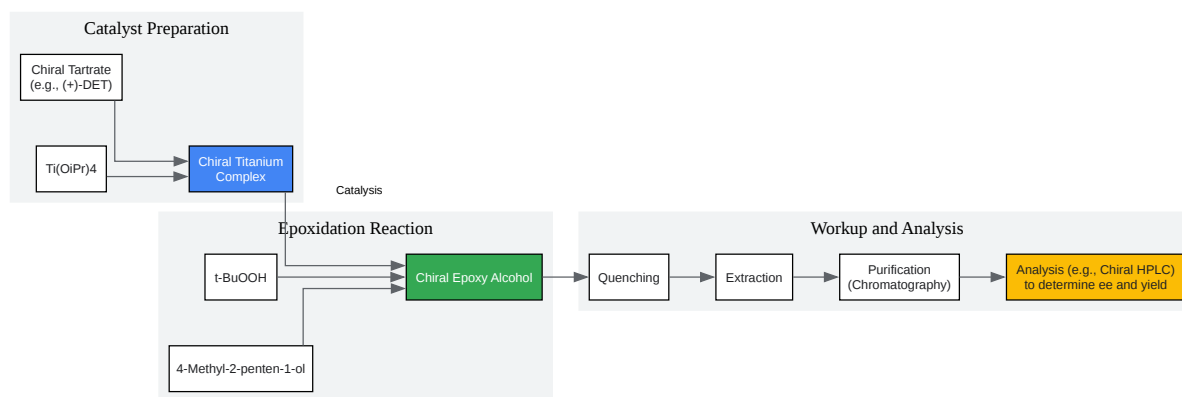
For scientists and drug development professionals seeking to employ a chiral building block with a similar structural motif, it may be more fruitful to investigate more widely documented chiral allylic alcohols. The extensive literature on well-established chiral building blocks provides a robust foundation of protocols, catalyst systems, and expected outcomes for a variety of asymmetric transformations.

General Principles of Asymmetric Catalysis with Chiral Alcohols

While specific data for "**2-Penten-1-ol, 4-methyl-**" is lacking, the general principles of using chiral allylic alcohols in asymmetric catalysis can be outlined. These principles would form the basis for any experimental investigation into the utility of this specific compound.

1. **Asymmetric Epoxidation:** The Sharpless-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. The chirality of the resulting epoxy alcohol is directed by the choice of a chiral tartrate ligand in the presence of a titanium isopropoxide catalyst and an oxidant like tert-butyl hydroperoxide.

Logical Workflow for Asymmetric Epoxidation:



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Caption: General workflow for a Sharpless Asymmetric Epoxidation.

2. Asymmetric Cyclopropanation: Chiral allylic alcohols can be used to direct the stereochemistry of cyclopropanation reactions, often through the formation of a chiral catalyst in situ or by acting as a chiral auxiliary.

3. Asymmetric Hydrogenation: While less common for the alcohol itself, derivatives of chiral allylic alcohols can be subjected to asymmetric hydrogenation to introduce new stereocenters.

Due to the absence of specific experimental data for "**2-Penten-1-ol, 4-methyl-**", it is not possible to provide structured tables of quantitative data or detailed experimental protocols as requested. The information presented here serves as a general guide for researchers who may wish to investigate the potential of this compound as a chiral building block in asymmetric catalysis. Any such investigation would require de novo experimental work to establish its utility and optimal reaction conditions.

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